molecular formula C14H23NO3 B8256187 Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate

Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate

Cat. No.: B8256187
M. Wt: 253.34 g/mol
InChI Key: VXCYENMCYBPOJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, a cyclobutyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclobutanone derivatives under specific conditions. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which is then reacted with cyclobutanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications. The use of automated systems ensures consistent quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine or cyclobutyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various biochemical and biophysical techniques to elucidate these mechanisms .

Comparison with Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate

Comparison: Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is unique due to the presence of the oxocyclobutyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in research and development .

Properties

IUPAC Name

tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)11-8-12(16)9-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCYENMCYBPOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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